3-Methylpentan-2-amine
Description
Significance of Branched-Chain Amines in Advanced Synthetic Methodologies
Branched-chain amines, such as 3-methylpentan-2-amine, are fundamental building blocks in organic synthesis. Their structural complexity and steric properties play a crucial role in influencing the stereochemical outcome of chemical reactions. These amines are integral to the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. acs.orgnih.gov The presence of branching near the amine functional group can modulate a molecule's physicochemical properties, such as lipophilicity and receptor binding affinity, which is a critical aspect of drug design.
The development of robust and general methods for the synthesis of α-branched alkylamines remains a significant challenge in chemical synthesis. nih.gov Traditional methods like carbonyl reductive amination can be limited by the steric hindrance of the reactants. acs.org Consequently, modern synthetic strategies are continuously being developed to provide efficient and modular access to these valuable compounds from diverse and abundant feedstocks. acs.orgnih.gov
Overview of Research Trajectories for this compound and its Analogs
Research involving this compound and its derivatives is multifaceted. In medicinal chemistry, these compounds are investigated for their potential biological activities. evitachem.comsmolecule.com For instance, derivatives of this compound are explored as intermediates in the synthesis of pharmaceutical agents. smolecule.com The structural framework of this compound is also utilized in the development of new chemical entities with potential therapeutic applications. evitachem.com
In the field of organic synthesis, this compound serves as a versatile building block. evitachem.comsmolecule.com Its derivatives are employed in the synthesis of more complex molecules. evitachem.comsmolecule.com Furthermore, the stereochemistry of this compound and its analogs is a subject of study, particularly in the context of asymmetric synthesis, where chiral amines can be used as ligands or resolving agents. smolecule.com The investigation into the chemical reactions of this compound, such as oxidation, reduction, and substitution, continues to be an active area of research. smolecule.comsmolecule.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H15N |
| Molecular Weight | 101.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 35399-81-6 |
| Synonyms | 1,2-Dimethylbutylamine |
Source: nih.govsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
3-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-4-5(2)6(3)7/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAGOADKDXXTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956811 | |
| Record name | 3-Methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35399-81-6 | |
| Record name | 3-Methyl-2-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35399-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035399816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Methylpentan 2 Amine and Its Analogs
Classical and Modern Approaches to Primary and Secondary Amine Synthesis
The creation of primary and secondary amines is a fundamental process in organic chemistry. tminehan.com Methods such as the alkylation of ammonia (B1221849) or primary amines, while seemingly straightforward, can often lead to a mixture of products due to over-alkylation. tminehan.commasterorganicchemistry.com To achieve greater selectivity, modern synthetic strategies often favor reductive amination and more controlled alkylation techniques. tminehan.com
Reductive Amination Strategies for 3-Methylpentan-2-one Precursors
Reductive amination, also known as reductive alkylation, is a highly effective one-pot method for synthesizing amines from carbonyl compounds. wikipedia.orgorganicreactions.org This approach is particularly useful for preparing 3-Methylpentan-2-amine from its corresponding ketone, 3-methylpentan-2-one. The process involves the reaction of the ketone with an amine or ammonia to form an imine intermediate, which is then reduced to the final amine product. wikipedia.org This method is valued for its efficiency and ability to prevent the over-alkylation that can occur in direct alkylation reactions. tminehan.com
The mechanism of reductive amination begins with the nucleophilic attack of an amine on the carbonyl carbon of a ketone or aldehyde. nih.gov In the case of synthesizing this compound, 3-methylpentan-2-one reacts with an amine to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form an imine. Under the mildly acidic conditions often used for this reaction, the imine can be protonated to form a more electrophilic iminium ion. masterorganicchemistry.com This iminium ion is the key intermediate that undergoes reduction by a hydride-donating reagent to yield the final amine. nih.gov The formation of the imine or iminium ion is a critical step, and the equilibrium can be shifted forward by removing the water formed during the reaction. nih.gov
A variety of reducing agents and catalyst systems are employed in reductive amination. The choice of reagent is often dictated by the reactivity of the carbonyl compound and the amine.
Borohydride (B1222165) Reagents: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used mild reducing agents. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is selective for the reduction of the iminium ion over the starting ketone, which minimizes the formation of alcohol byproducts. masterorganicchemistry.com Sodium triacetoxyborohydride is another popular choice, especially when avoiding cyanide in the reaction or waste stream is desirable. masterorganicchemistry.comcommonorganicchemistry.com Sodium borohydride (NaBH4) can also be used, but care must be taken as it can also reduce the initial aldehyde or ketone. masterorganicchemistry.comcommonorganicchemistry.com
| Reagent | Substrate Compatibility | Common Solvents | Notes |
| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones | Methanol (MeOH) | Not sensitive to water. Lewis acids can be added for less reactive substrates. commonorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes, Ketones | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) | Sensitive to water; not compatible with methanol. commonorganicchemistry.com |
| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting carbonyl; typically added after imine formation is complete. commonorganicchemistry.com |
Heterogeneous Catalysts: For industrial-scale production, catalytic hydrogenation is often the preferred method. This involves the use of heterogeneous catalysts, which are advantageous due to their ease of separation and reusability. encyclopedia.pub Common catalysts include metals like nickel, palladium, and platinum on a solid support such as carbon. encyclopedia.pub For instance, Raney nickel is a frequently used catalyst for the reductive amination of carbonyl compounds. thieme-connect.com The reaction proceeds by the in-situ generation of hydrogen, which then reduces the imine formed from the ketone and amine on the catalyst surface. wikipedia.orgthieme-connect.com
| Catalyst System | Description |
| Palladium on Carbon (Pd/C) | A versatile and widely used catalyst for hydrogenation reactions, including reductive amination. rsc.org |
| Raney Nickel (Ni-Al alloy) | An effective catalyst for reductive amination where water can act as the solvent and a source of hydrogen. wikipedia.orgthieme-connect.com |
| Platinum-based catalysts (e.g., Pt-MoOX/TiO2) | Have shown to be effective and reusable for reductive amination under milder conditions. acs.org |
Alkylation Reactions in the Formation of Branched Amines
Alkylation of amines is a fundamental method for introducing alkyl groups and creating more substituted amines. This approach can be used to synthesize branched amines, though controlling the degree of alkylation can be a challenge. tminehan.commasterorganicchemistry.com
The reaction of an amine with an alkyl halide can proceed via a nucleophilic substitution (SN2) mechanism. tminehan.com In this process, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. youtube.com For instance, this compound could theoretically be synthesized by the reaction of pentan-2-amine with a suitable alkyl halide. However, a significant drawback of this method is that the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To favor mono-alkylation, a large excess of the starting amine can be used. tminehan.com
Catalytic hydrogenation can also be employed in alkylation procedures, often in what is known as the "borrowing hydrogen" or "hydrogen transfer" mechanism. acs.orgresearchgate.net In this process, a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone in situ. acs.org This carbonyl intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned from the catalyst to form the alkylated amine. researchgate.net Palladium on carbon (Pd/C) is a common catalyst for such transformations. rsc.org This method is considered a green chemical process as the only byproduct is water. researchgate.net Another approach involves the reductive alkylation of amines with nitriles under catalytic hydrogenation conditions, where catalysts like Pd/C or Rh/C are effective. rsc.org
Modified Gabriel Synthesis for Secondary Amine Scaffolds
The Gabriel synthesis is a well-established method for the formation of primary amines from primary alkyl halides. wikipedia.org In its classic form, it involves the N-alkylation of potassium phthalimide (B116566), followed by the cleavage of the phthaloyl group to release the primary amine. wikipedia.orgnrochemistry.com However, direct synthesis of secondary amines like this compound using this method is not straightforward because secondary alkyl halides are prone to elimination reactions and are less reactive in the required SN2 reaction. wikipedia.orgyoutube.com
To address this limitation, modifications to the Gabriel synthesis have been developed. One such approach involves using alternative Gabriel reagents that are more amenable to forming secondary amines. wikipedia.org For instance, the use of differentially protected ammonia surrogates, such as benzyl (B1604629) tert-butyl imidodicarbonate, allows for the sequential introduction of two different alkyl groups. coconote.app This process involves the removal of one protecting group, followed by a second alkylation, and subsequent deprotection to yield the desired secondary amine. coconote.app While these modifications expand the scope of the Gabriel synthesis, their direct application to a sterically hindered secondary amine like this compound would require careful optimization to overcome the inherent challenges of the substrate.
Advanced Stereoselective Synthesis of this compound
The presence of two stereocenters in this compound necessitates the use of stereoselective synthetic methods to obtain specific stereoisomers. Modern organic synthesis offers several powerful strategies to achieve this, primarily centered around enantioselective reductive amination and asymmetric hydrogenation.
Enantioselective Reductive Amination Protocols for Chiral Amines
Enantioselective reductive amination (ERA) is a highly efficient one-pot method for synthesizing chiral amines from prochiral ketones. thieme-connect.comresearchgate.net This process involves the in-situ formation of an imine or enamine from a ketone and an amine, which is then asymmetrically reduced by a chiral catalyst. thieme-connect.com A significant challenge in the reductive amination of dialkyl ketones, such as the precursor to this compound, is achieving high enantioselectivity due to the similar steric and electronic properties of the two alkyl groups. chinesechemsoc.org
One effective strategy to control stereochemistry is the use of a chiral auxiliary. d-nb.info This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral amines, Ellman's tert-butanesulfinamide has proven to be a particularly effective chiral auxiliary. osi.lvnih.govcas.cn
The general process involves the condensation of the chiral sulfinamide with a ketone (in this case, 3-methylpentan-2-one) to form a N-sulfinyl imine. nih.govcas.cn The sulfinyl group then directs the diastereoselective addition of a nucleophile or a reducing agent to the imine. nih.gov Subsequent removal of the sulfinyl group under acidic conditions yields the chiral primary amine. nih.gov This approach has been widely used for the synthesis of a variety of chiral amines and can be adapted for the synthesis of specific stereoisomers of this compound.
The use of chiral Lewis acids can enhance the enantioselectivity of reductive amination reactions. d-nb.infoacs.org Chiral Lewis acids can activate the imine intermediate towards reduction and create a chiral environment that favors the formation of one enantiomer over the other. chinesechemsoc.org While the direct application of chiral Lewis acids in the reductive amination to form this compound is not extensively documented, the principle has been successfully applied to other challenging substrates. For instance, the use of catalytic amounts of mild Lewis acids has been shown to be beneficial in the reductive amination of ketones. google.com The development of new chiral Lewis acid catalysts remains an active area of research with the potential to improve the synthesis of sterically hindered chiral amines.
Asymmetric Hydrogenation of Imines as a Route to Chiral Amines
Asymmetric hydrogenation of imines is one of the most direct and atom-economical methods for the preparation of chiral amines. nih.govsioc-journal.cn This reaction involves the use of a transition metal complex with a chiral ligand to catalyze the addition of hydrogen across the C=N double bond of an imine. bohrium.compnas.org
Iridium complexes, in particular, have emerged as highly effective catalysts for the asymmetric hydrogenation of a wide range of imines, including those that are difficult to reduce with high enantioselectivity. chinesechemsoc.orgresearchgate.netdiva-portal.org The success of these catalysts is highly dependent on the design of the chiral ligand, which controls the stereochemical outcome of the reaction. pnas.orgmdpi.compnas.org
Phosphino oxazoline (B21484) (PHOX) ligands are a class of "privileged ligands" that have been successfully employed in iridium-catalyzed asymmetric hydrogenations. thieme-connect.com The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize the catalyst's performance for a specific substrate. pnas.orgthieme-connect.com For the asymmetric hydrogenation of dialkyl imines, which are notoriously challenging substrates, the precise adjustment of the chiral pocket of the catalyst is crucial for achieving high enantioselectivity. chinesechemsoc.org Recent research has shown that iridium catalysts bearing spiro phosphine-amine-phosphine ligands can effectively hydrogenate dialkyl imines with high yields and enantioselectivities. chinesechemsoc.org
The development of new and more efficient ligand architectures is a continuous effort in the field of asymmetric catalysis. mdpi.comrsc.org The combination of a chiral metal catalyst with a chiral counteranion has also been explored as a strategy to enhance enantioselectivity in the hydrogenation of acyclic imines. liv.ac.uk
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Ir-f-Binaphane | Aryl Ketones | Up to 96% | dicp.ac.cn |
| Pd(CF3CO2)/(S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99% | dicp.ac.cn |
| Pd(CF3CO2)/(S)-SynPhos | N-tosylimines | 88-97% | dicp.ac.cn |
| Ir catalyst with spiro phosphine-amine-phosphine ligand | Dialkyl imines | Up to 98% | chinesechemsoc.org |
| Ir(HetPHOX) complexes | Imine 12 | Up to 86% | thieme-connect.com |
Table 1: Examples of Catalyst Systems in Asymmetric Synthesis of Amines
Diastereoselective Control and Enantioselective Isomerization in Chiral Amine Synthesis
The synthesis of chiral amines, such as this compound, which contains two stereocenters, necessitates precise control over stereochemistry. Diastereoselective synthesis and enantioselective isomerization are powerful strategies to achieve this.
Diastereoselective Control: Achieving high diastereoselectivity in the synthesis of acyclic amines with non-adjacent stereocenters is a significant challenge. pnas.org One effective approach involves the use of chiral auxiliaries. For instance, Ellman's tert-butanesulfinamide has been widely used to prepare chiral amines with multiple stereogenic centers. osi.lv The reaction of N-tert-butanesulfinyl imines, derived from prochiral ketones, with organometallic reagents allows for the diastereoselective formation of one diastereomer over the other. The stereochemical outcome is often dictated by the chelation of the reagent to the sulfinyl group and the steric bulk of the reactants. acs.org Another strategy involves the diastereoselective reduction of enantiopure N-tert-butanesulfinyl ketimines, where the directing effects of substituents can influence the stereochemical outcome. osi.lv
A notable development is the use of catalyst systems that mimic enzymatic control. A cooperative catalyst system, comprising a cinchonium salt and a phenolic proton donor, can mediate chemo-, regio-, diastereo-, and enantioselective tandem reactions. This system controls the reaction pathways of distinct intermediates, enabling an asymmetric conjugate addition-protonation cascade to generate optically active amines with two non-adjacent stereocenters from achiral precursors. pnas.org
Enantioselective Isomerization: Enantioselective isomerization of prochiral allylic amines or imines presents an atom-economical route to chiral amines. researchgate.netacs.org For example, rhodium complexes with chiral diphosphine ligands have been shown to catalyze the highly enantioselective isomerization of prochiral allylamines to optically active enamines. researchgate.net Similarly, iridium-catalyzed asymmetric isomerization of primary allylic alcohols can be a key step in a multi-step synthesis of chiral amines. researchgate.net
A novel organocatalytic approach involves the stereospecific isomerization of α-chiral allylic amines. This method, combined with a diastereoselective reduction of the resulting chiral imine/enamine intermediates, can produce aliphatic amines with two non-contiguous stereogenic centers in high yields and selectivities. researchgate.net Furthermore, an unprecedented, highly enantioselective catalytic isomerization of trifluoromethyl imines using a new chiral organic catalyst has been developed, providing access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines. brandeis.edunih.gov
| Method | Catalyst/Auxiliary | Key Feature | Application |
| Diastereoselective Addition | N-tert-Butanesulfinamide | Chiral auxiliary directs stereoselective addition of nucleophiles to imines. | Synthesis of amines with multiple stereocenters. osi.lvacs.org |
| Asymmetric Tandem Reaction | Cinchonium salt / Phenolic proton donor | Cooperative catalysis controls multiple aspects of selectivity. | Direct synthesis of complex chiral amines from achiral precursors. pnas.org |
| Enantioselective Isomerization | Chiral Rhodium or Iridium complexes | Atom-economical isomerization of allylic amines/alcohols. | Synthesis of optically active enamines and amines. researchgate.netacs.org |
| Organocatalytic Isomerization | Chiral organic catalyst (e.g., Cinchona alkaloid derivative) | Stereospecific isomerization of α-chiral allylic amines or trifluoromethyl imines. | Access to α,γ-chiral primary amines and trifluoromethylated amines. researchgate.netbrandeis.edunih.gov |
Enantioconvergent Approaches in Dialkyl Carbinamine Synthesis
Enantioconvergent synthesis offers an elegant solution for preparing enantiomerically enriched compounds from racemic starting materials. This is particularly valuable for the synthesis of chiral dialkyl carbinamines, a structural motif present in many bioactive molecules. nih.govcaltech.edu A significant challenge in this area has been the synthesis of amines where the two alkyl groups attached to the stereocenter are of similar size. nih.govacs.org
Recent advancements have demonstrated the utility of chiral nickel catalysts in achieving enantioconvergent substitution reactions. nih.govorganic-chemistry.orgcaltech.edu These methods typically involve the coupling of an alkylzinc reagent with a racemic electrophile. Two notable approaches have been developed:
Coupling with α-Phthalimido Alkyl Chlorides: A chiral nickel/pybox catalyst can effectively couple an alkylzinc reagent with a racemic α-phthalimido alkyl chloride. This reaction proceeds under mild conditions to afford protected dialkyl carbinamines in good yields and high enantioselectivity. The phthalimide group serves as a well-established protecting group for primary amines. caltech.edu
Coupling with N-Hydroxyphthalimide (NHP) Esters of α-Amino Acids: An alternative and complementary method uses NHP esters of protected α-amino acids as the racemic partner. This approach is also catalyzed by a chiral nickel complex and demonstrates broad substrate scope and functional group tolerance. nih.govorganic-chemistry.org A significant advantage of this method is the possibility of a one-pot variant where the NHP ester is generated in situ from commercially available amino acid derivatives, streamlining the synthesis of enantioenriched protected dialkyl carbinamines. nih.govcaltech.edu
These nickel-catalyzed enantioconvergent methods are robust and not overly sensitive to air or water, enhancing their practical utility. organic-chemistry.orgcaltech.edu They provide a versatile platform for the synthesis of a wide array of functionalized chiral dialkyl carbinamines. caltech.edu
| Method | Catalyst System | Racemic Substrate | Nucleophile | Key Advantage |
| Enantioconvergent Coupling | Chiral Nickel/Pybox | α-Phthalimido Alkyl Chloride | Alkylzinc Reagent | Good yields and high enantioselectivity for protected amines. caltech.edu |
| Enantioconvergent Coupling | Chiral Nickel Complex | N-Hydroxyphthalimide (NHP) Ester of α-Amino Acid | Alkylzinc Reagent | Broad scope, functional group tolerance, and a one-pot option from amino acids. nih.govorganic-chemistry.org |
Biocatalytic Methods for Chiral Amine Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. bohrium.comrsc.org Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for producing enantiomerically pure amines. rsc.orgmdpi.com
Transaminase-Catalyzed Asymmetric Synthesis of Amines from Ketones
Amine transaminases (ATAs) are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.govnih.gov This reaction, known as asymmetric reductive amination, is a highly effective method for producing chiral amines from prochiral ketones with excellent enantioselectivity. bohrium.comrsc.org
The mechanism of ATA-catalyzed reactions follows a "ping-pong bi-bi" kinetic model. mdpi.com ATAs have a broad substrate scope, accepting a wide range of amine donors and ketone acceptors, which makes them attractive for industrial applications. nih.gov However, the industrial use of ATAs can be limited by factors such as unfavorable thermodynamic equilibrium, substrate and product inhibition, and restricted operating conditions. bohrium.comnih.gov Strategies to overcome these limitations include using an excess of the amine donor, in situ product removal, and enzyme immobilization for use in continuous flow reactors. bohrium.comnih.gov
Multienzymatic Cascade Reactions for Stereocontrol
To address the challenges of single-enzyme systems, particularly the unfavorable equilibrium of transamination reactions, multienzymatic cascade reactions have been developed. researchgate.netmdpi.com These one-pot processes combine several enzymatic transformations, where the product of one reaction becomes the substrate for the next. mdpi.com
A common strategy involves coupling the transaminase reaction with an enzyme that removes the ketone by-product, thereby shifting the equilibrium towards the desired amine product. mdpi.com For example, a transaminase can be paired with a pyruvate (B1213749) decarboxylase (PDC). In this system, the pyruvate generated from the amine donor (e.g., alanine) is converted by PDC into acetaldehyde (B116499) and carbon dioxide, which are volatile and easily removed. mdpi.com This approach has been successfully applied to the synthesis of chiral amines like 3-amino-1-phenylbutane, achieving high conversion and enantiomeric excess. mdpi.com
| Biocatalytic Strategy | Enzyme(s) | Principle | Advantages |
| Asymmetric Synthesis | Amine Transaminase (ATA) | Stereoselective transfer of an amino group from a donor to a prochiral ketone. | High enantioselectivity, mild reaction conditions, broad substrate scope. bohrium.comrsc.orgnih.gov |
| Multi-Enzymatic Cascade | ATA + Pyruvate Decarboxylase (PDC) | In situ removal of the pyruvate by-product to shift reaction equilibrium. | Increased conversion and yield, circumvents thermodynamic limitations. mdpi.com |
| Multi-Enzymatic Cascade | ATA + Dehydrogenases (e.g., GDH, LDH) | Cofactor regeneration and by-product removal. | Efficient synthesis with cofactor recycling. mdpi.com |
Strategies for the Synthesis of Halogenated and Substituted this compound Derivatives
The introduction of halogen atoms, particularly fluorine, into organic molecules can significantly alter their physical, chemical, and biological properties. Therefore, the synthesis of halogenated analogs of this compound is of considerable interest.
Synthesis of Trifluoromethylated Amine Analogs (e.g., 1,1,1-Trifluoro-3-methylpentan-2-amine)
The synthesis of α-trifluoromethylated amines is a key objective due to the unique properties conferred by the trifluoromethyl (CF3) group. nih.gov Several strategies have been developed for this purpose.
One direct approach is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov However, controlling the E/Z stereoisomerism of the imine starting material is crucial for achieving high enantioselectivity. nih.gov
Another powerful method involves the catalytic enantioselective isomerization of trifluoromethyl imines. An organocatalyst, such as a modified Cinchona alkaloid, can facilitate a 1,3-proton shift in N-benzyl trifluoromethyl imines to produce chiral trifluoromethylated amines with high enantiomeric excess. nih.gov This method is applicable to both aromatic and aliphatic amines. brandeis.edu
More recent developments include one-pot trifluoromethylation reactions of secondary amines. One such protocol uses the bench-stable reagent (Me4N)SCF3 and AgF. This method proceeds through a thiocarbamoyl fluoride (B91410) intermediate and offers high functional group tolerance, making it suitable for late-stage trifluoromethylation. nih.gov Another one-pot method utilizes CF3SO2Na for the trifluoromethylation of secondary amines under mild conditions. rsc.org
The synthesis of γ-trifluoromethylated aliphatic amines with two non-contiguous stereocenters can be achieved through a stereospecific organocatalytic isomerization of α-chiral allylic amines, followed by a diastereoselective reduction. researchgate.net
| Synthetic Approach | Reagents/Catalyst | Key Intermediate/Reaction Type | Target Product |
| Asymmetric Isomerization | Chiral Organic Catalyst (e.g., Cinchona alkaloid derivative) | Enantioselective 1,3-proton shift in a trifluoromethyl imine. | Chiral α-trifluoromethylated amines. brandeis.edunih.gov |
| One-Pot Trifluoromethylation | (Me4N)SCF3, AgF | Thiocarbamoyl fluoride intermediate. | N-CF3 compounds from secondary amines. nih.gov |
| One-Pot Trifluoromethylation | CF3SO2Na | In situ formation of a thiocarbonyl fluoride intermediate. | N-CF3 compounds from secondary amines. rsc.org |
| Isomerization/Reduction Cascade | Organocatalyst, Reducing Agent | Stereospecific isomerization of a chiral allylic amine followed by reduction. | α,γ-chiral trifluoromethylated primary amines. researchgate.net |
Synthesis of Functionalized this compound Derivatives (e.g., (2-Ethoxyethyl)(3-methylpentan-2-yl)amine)
The functionalization of this compound is a key strategy for modifying its chemical properties and creating derivatives with specific applications. A notable example is the synthesis of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine. One common laboratory-scale method for producing this derivative involves the direct reaction of this compound with 2-ethoxyethanol (B86334) in the presence of a suitable catalyst. This reaction is typically conducted under mild conditions, with temperatures ranging from 50 to 100 °C over several hours.
Another method for creating functionalized derivatives is through the reaction of this compound with epoxides. For instance, the synthesis of 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol is achieved by the gradual addition of this compound to chilled ethylene (B1197577) oxide in an anhydrous solvent like tetrahydrofuran under an inert atmosphere. This reaction is carefully controlled at low temperatures (0–5°C) and, after an extended period of stirring, is worked up to yield the desired functionalized amine. Such methods allow for the introduction of hydroxyl and other functional groups, significantly broadening the utility of the this compound scaffold in further chemical synthesis.
Industrial Scale Synthesis and Process Optimization for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on scalability, efficiency, and safety. Industrial methodologies often employ advanced techniques and optimized reaction conditions to achieve high yields and purity. A key advancement in this area is the adoption of continuous flow processes, which offer significant advantages over traditional batch production.
Continuous Flow Methodologies for Enhanced Efficiency and Yield
Continuous flow reactors are increasingly utilized for the large-scale synthesis of amines, including derivatives of this compound. smolecule.comsmolecule.com These systems offer superior control over reaction parameters, leading to enhanced safety, efficiency, and product quality. For the synthesis of related functionalized amines, a typical industrial continuous flow setup includes several key stages:
Preheating Zone : The primary amine reactant, such as this compound, is heated to a specific temperature (e.g., 50°C) before entering the reactor.
Mixing Chamber : Precise stoichiometric control is maintained as the reactants are mixed.
Reaction Loop : The mixture flows through a reaction loop with a defined residence time (e.g., 45-60 minutes) at a controlled temperature (e.g., 25-30°C) to ensure complete reaction.
Post-reaction Quenching : The reaction is immediately stopped by rapid cooling to a low temperature (e.g., 5°C).
This methodology not only improves yield and selectivity but also minimizes the risks associated with handling highly reactive reagents on a large scale.
Optimization of Reaction Conditions for Maximizing Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives in an industrial setting. Key parameters that are often adjusted include molar ratios of reactants, temperature, pressure, and the use of catalysts.
Design-of-experiments (DoE) studies are frequently conducted to analyze the impact of these variables. For example, in the synthesis of 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol from this compound and ethylene oxide, the molar ratio of the reactants has a significant effect on the conversion and selectivity of the reaction.
Table 1: Effect of Molar Ratio on Reaction Outcome
| Amine:Epoxide Ratio | Conversion (%) | Selectivity (%) | Diethanolamine Byproduct (%) |
|---|---|---|---|
| 5:1 | 98.2 | 74.3 | 18.9 |
| 7:1 | 99.1 | 81.7 | 12.4 |
| 9:1 | 99.8 | 89.2 | 4.3 |
| 11:1 | 99.9 | 88.7 | 4.1 |
Data derived from studies on the synthesis of 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol.
Furthermore, the use of heterogeneous catalysts can significantly enhance atom economy and reduce the formation of byproducts.
Table 2: Performance of Catalysts in Industrial Synthesis
| Catalyst System | Temperature (°C) | Pressure (bar) | Yield Increase (%) | Byproduct Reduction (%) |
|---|---|---|---|---|
| Zeolite Beta | 80 | 3 | 12.4 | 31.7 |
| Ru-Co/Al₂O₃ | 95 | 5 | 18.9 | 42.1 |
| Sn-Modified HZSM-5 | 110 | 7 | 22.6 | 49.8 |
Data derived from studies on the synthesis of 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol.
These optimization strategies are crucial for developing cost-effective and environmentally sustainable industrial processes for the production of this compound and its valuable derivatives.
Advanced Spectroscopic and Structural Elucidation of 3 Methylpentan 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis
NMR spectroscopy provides profound insight into the molecular framework of 3-methylpentan-2-amine by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. Due to the presence of two stereocenters at the C2 and C3 positions, this molecule can exist as four possible stereoisomers (2R,3R), (2S,3S), (2R,3S), and (2S,3R). NMR is crucial not only for assigning the signals to specific atoms within the molecule but also for differentiating between these stereoisomers.
The ¹H NMR spectrum of this compound is complex due to the diastereotopic nature of several protons arising from the two chiral centers. A high-resolution spectrum allows for the detailed analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J), which together map the proton environments.
The hydrogens attached to the nitrogen of the primary amine typically appear as a broad signal in the range of δ 0.5-5.0 ppm, with its exact position being concentration and solvent-dependent. The protons on carbons directly bonded to the electron-withdrawing amine group (C2-H) are deshielded and expected to resonate at approximately δ 2.3-3.0 ppm.
Based on the structure CH₃(1)-CH₂(4)-CH(3)(CH₃(6))-CH(2)(NH₂)-CH₃(5), the following table outlines the predicted ¹H NMR spectral data. The diastereomeric nature of the molecule means that the two protons on C4 are diastereotopic and thus chemically non-equivalent, leading to distinct signals and complex splitting patterns.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |
|---|---|---|---|
| H5 (CH₃) | ~1.1 | Doublet (d) | H2 |
| H2 (CH) | ~2.8 - 3.1 | Multiplet (m) | H5, H3 |
| H3 (CH) | ~1.5 - 1.7 | Multiplet (m) | H2, H6, H4a, H4b |
| H6 (CH₃) | ~0.9 | Doublet (d) | H3 |
| H4a/H4b (CH₂) | ~1.2 - 1.4 | Multiplet (m) | H3, H1 |
| H1 (CH₃) | ~0.9 | Triplet (t) | H4a, H4b |
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, all six carbon atoms are chemically distinct due to the lack of symmetry, resulting in six unique signals. The chemical shifts are influenced by the local electronic environment, with carbons bonded to the electronegative nitrogen atom appearing further downfield.
Carbons directly attached to the nitrogen (C2) are typically found in the 37-45 ppm range. The other aliphatic carbons resonate at higher fields (lower ppm values).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (CH₃) | ~20 - 25 |
| C2 (CH) | ~45 - 55 |
| C3 (CH) | ~35 - 45 |
| C6 (CH₃) | ~10 - 20 |
| C4 (CH₂) | ~25 - 35 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecular backbone.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H2 and H5, H2 and H3, H3 and H6, H3 and H4, and H4 and H1, confirming the sequence of the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. Each cross-peak in an HSQC spectrum links a carbon signal on one axis to the signal of the proton(s) attached to it on the other axis. This allows for the definitive assignment of each protonated carbon's resonance.
Determining the enantiomeric excess (ee) of a chiral compound is critical in many chemical applications. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary is required to induce diastereomeric interactions.
Chiral Lanthanide Shift Reagents (LSRs): These are complexes of lanthanide metals (e.g., Europium, Praseodymium) with chiral organic ligands. When a chiral LSR is added to a solution of a racemic amine, it forms rapidly exchanging diastereomeric complexes. The amine's lone pair coordinates to the Lewis acidic lanthanide center. Because these new complexes are diastereomers, they have different magnetic environments, resulting in the separation of previously overlapping signals for the two enantiomers in the ¹H NMR spectrum. The enantiomeric excess can then be calculated by integrating the resolved signals.
Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs): Alternatively, a chiral solvating agent can be used to create a diastereomeric association through non-covalent interactions like hydrogen bonding. nih.gov A chiral derivatizing agent, such as Mosher's acid, can be used to covalently bond to the amine, forming stable diastereomers that can be readily distinguished by NMR. rsc.org These methods are highly effective for the analysis of chiral amines and allow for precise quantification of their enantiomeric purity. acs.orgrsc.org
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers detailed insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. acs.org For this compound, particularly its salts (e.g., hydrochloride), ssNMR can be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.
Characterize Intermolecular Interactions: Techniques like cross-polarization magic angle spinning (CP-MAS) can reveal details about hydrogen bonding networks involving the amine and counter-ions in the solid state.
Probe Molecular Dynamics: Solid-state NMR can measure molecular motions, such as the rotation of methyl groups or conformational changes within the crystal lattice.
The combination of ssNMR with techniques like X-ray diffraction provides a powerful approach for a complete characterization of the solid-state structure. mdpi.com
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₆H₁₅N), the molecular weight is 101.19 g/mol .
Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 101. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. libretexts.org
The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the C-N bond. miamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, there are two possible α-cleavage pathways:
Cleavage of the C2-C3 bond: This involves the loss of a sec-butyl radical (•CH(CH₃)CH₂CH₃). The resulting fragment is [CH(NH₂)-CH₃]⁺, which gives a prominent peak at m/z 44 . This is often the base peak in the spectrum of primary amines of this type.
Cleavage of the C2-C5 bond: This is simply the loss of a methyl radical (•CH₃), which is less favorable than the loss of the larger alkyl group. This would result in a fragment ion at m/z 86 (M-15).
Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 101 | [C₆H₁₅N]⁺• | Molecular Ion (M⁺•) |
| 86 | [C₅H₁₂N]⁺ | Loss of •CH₃ (α-cleavage) |
| 44 | [C₂H₆N]⁺ | Loss of •C₄H₉ (α-cleavage) |
The predictable nature of this fragmentation makes mass spectrometry an excellent tool for identifying the presence and basic structure of aliphatic amines like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. In the context of this compound, GC is employed to separate the volatile amine from a sample matrix, while MS is used to identify it based on its mass-to-charge ratio (m/z) and fragmentation pattern.
The analysis of amines by gas chromatography can present challenges due to the basicity and polarity of the amino group, which can lead to poor peak shape (tailing) and interaction with the GC column. vt.eduh-brs.de To mitigate these issues, derivatization is often employed, for instance, by reacting the amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form a less polar and more volatile derivative. h-brs.de
Upon entering the mass spectrometer, the this compound molecule undergoes ionization, typically by electron impact (EI), which generates a molecular ion (M⁺) and a series of fragment ions. The molecular ion peak for this compound would appear at an m/z of 101, corresponding to its molecular weight. nih.govnih.gov The fragmentation pattern is predictable and provides a structural fingerprint for the molecule. A primary fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the bond adjacent to the carbon atom bearing the amino group. For this compound, this results in the formation of a highly stable, resonance-stabilized iminium ion.
Key Fragmentation Data for this compound:
| m/z Value | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 101 | [C₆H₁₅N]⁺ | Molecular Ion (M⁺) |
| 86 | [M-CH₃]⁺ | Loss of a methyl radical |
| 72 | [M-C₂H₅]⁺ | Loss of an ethyl radical |
This interactive table summarizes the primary ions observed in the mass spectrum of this compound.
The most abundant fragment, known as the base peak, is typically the m/z 44 ion, resulting from the cleavage of the bond between the C2 and C3 carbons. This pattern is highly characteristic and allows for the unambiguous identification of this compound in complex mixtures.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula.
For this compound, HRMS is used to confirm its molecular formula as C₆H₁₅N. By comparing the experimentally measured exact mass to the theoretically calculated mass, analysts can definitively establish the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. The theoretical monoisotopic mass of this compound is 101.120449483 Da. nih.govnih.gov The close agreement between the measured mass and this theoretical value provides high confidence in the compound's identity.
HRMS Data for this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₅N | nih.govnih.gov |
| Theoretical Exact Mass | 101.120449483 Da | nih.govnih.gov |
This interactive table presents the exact mass and molecular formula data for this compound.
Infrared (IR) Spectroscopy in Functional Group Characterization
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both its aliphatic hydrocarbon backbone and its primary amine group.
As a primary amine, this compound exhibits two distinct N-H stretching vibrations in the region of 3500-3200 cm⁻¹. wpmucdn.com These correspond to the symmetric and asymmetric stretching modes of the -NH₂ group. Additionally, an N-H bending (scissoring) vibration is typically observed near 1600 cm⁻¹. wpmucdn.com
The aliphatic portions of the molecule are identified by C-H stretching and bending vibrations. Strong C-H stretching absorptions from the methyl (CH₃) and methylene (B1212753) (CH₂) groups appear in the 2960-2880 cm⁻¹ range. docbrown.info C-H deformation (bending) vibrations for these groups are found between 1480 and 1365 cm⁻¹. docbrown.info
Characteristic IR Absorption Bands for this compound:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2960 - 2880 | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1600 | N-H Bend (scissoring) | Primary Amine (-NH₂) |
This interactive table outlines the key IR absorption frequencies for identifying the functional groups in this compound.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, which exists as different stereoisomers, X-ray crystallography is invaluable for unambiguously assigning its stereochemistry.
As this compound is a liquid at room temperature, direct single-crystal X-ray diffraction is not feasible. To perform this analysis, the amine must first be converted into a crystalline solid. This is typically achieved by forming a salt with a chiral or achiral acid (e.g., hydrochloride, tartrate) or by creating a solid derivative.
Once a suitable crystal is obtained, X-ray diffraction analysis can reveal:
Molecular Conformation: The precise spatial arrangement of the molecule in the solid state.
Intermolecular Interactions: The nature and geometry of hydrogen bonds involving the amine group and other non-covalent interactions that dictate the crystal packing.
Absolute Configuration: By using anomalous dispersion, the absolute stereochemistry of the chiral centers (at C2 and C3) can be determined, distinguishing between different enantiomers and diastereomers.
While specific crystallographic data for this compound itself is not widely published, the methodology is standard for the structural elucidation of its crystalline derivatives. mdpi.com
Potential Data from X-ray Crystallography of a this compound Derivative:
| Parameter | Information Yielded |
|---|---|
| Crystal System & Space Group | Details of the crystal lattice symmetry. |
| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |
| Atomic Coordinates | The precise 3D position of each atom in the molecule. |
| Bond Lengths & Angles | Exact geometric parameters of the molecular structure. |
| Torsion Angles | Information about the conformation of the molecule. |
This interactive table describes the types of structural information that would be obtained from an X-ray crystallographic study of a crystalline derivative of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Reaction Mechanisms and Pathways Involving 3 Methylpentan 2 Amine
Mechanistic Investigations of Primary and Secondary Amine Reactivity in Organic Transformations
The reactivity of 3-methylpentan-2-amine in organic transformations is fundamentally governed by the nucleophilic character of the nitrogen atom's lone pair of electrons. However, the branched structure of the 3-methylpentyl group introduces significant steric hindrance around the amine, which modulates its reactivity compared to simpler primary amines. This steric bulk can influence reaction rates and, in some cases, the regioselectivity of reactions.
Mechanistic studies often focus on how this steric hindrance affects the approach of electrophiles to the nitrogen atom. In reactions like alkylation or acylation, the bulky substituent can slow down the reaction rate by impeding the formation of the transition state. Conversely, this steric hindrance can be advantageous in preventing over-alkylation, a common side reaction in the alkylation of primary amines.
The primary amine group in this compound can be converted to a secondary amine through various synthetic methods, such as reductive amination or N-alkylation. The resulting secondary amine, for instance, (3-methylpentan-2-yl)(prop-2-en-1-yl)amine (B13335374), exhibits different reactivity due to the increased steric bulk and the electronic effects of the additional substituent. smolecule.com The reactivity of these secondary amines is a subject of mechanistic investigation, particularly in understanding how the interplay of steric and electronic factors dictates their participation in further organic transformations.
Oxidation Pathways of this compound and its Products
The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed. smolecule.comevitachem.comsmolecule.com
The primary oxidation products of primary amines like this compound are typically imines or nitriles. smolecule.com Further oxidation can lead to the formation of nitroso and subsequently nitro compounds. The oxidation pathway can also involve the cleavage of the C-N bond, potentially leading to the formation of ketones, such as 3-methylpentan-2-one, and carboxylic acids under more vigorous oxidative conditions.
Derivatives of this compound, such as N-substituted analogs, also undergo oxidation. For example, the hydroxyl group in 2-methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol (B13283219) can be oxidized to a carbonyl compound. smolecule.com The specific products formed are highly dependent on the structure of the starting material and the chosen oxidant.
| Starting Material | Oxidizing Agent(s) | Major Product(s) |
| This compound | KMnO₄, CrO₃ | Imines, Nitriles, Nitroso/Nitro compounds |
| 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol | KMnO₄, CrO₃ | Ketones, Aldehydes |
| (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine | KMnO₄, CrO₃ | Imines, Nitriles |
Reduction Reactions of this compound Derivatives
Derivatives of this compound can undergo reduction reactions, typically targeting functional groups other than the primary amine, or converting imine intermediates back to amines. Common reducing agents for these transformations include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). smolecule.comevitachem.comsmolecule.com
For instance, if this compound is first converted to an imine, this imine can be reduced back to a secondary or tertiary amine. This is a key step in reductive amination, a widely used method for synthesizing more complex amines. In this process, 3-methylpentan-2-one can react with an amine to form an imine, which is then reduced in situ to the corresponding amine derivative of this compound.
The reduction of amide derivatives of this compound would yield the corresponding secondary or tertiary amines. The specific outcome of the reduction depends on the nature of the derivative and the reducing agent used.
| Starting Derivative | Reducing Agent(s) | Product Type |
| Imine of 3-methylpentan-2-one | LiAlH₄, NaBH₄ | Secondary or Tertiary Amine |
| Amide of this compound | LiAlH₄ | Secondary or Tertiary Amine |
Nucleophilic Substitution Reactions of the Amine Moiety
The amine group of this compound is a potent nucleophile and can participate in a variety of nucleophilic substitution reactions. A common example is the reaction with alkyl halides, where the amine displaces the halide to form a secondary or tertiary amine. smolecule.comevitachem.com This reaction typically proceeds via an SN2 mechanism. The steric hindrance of the 3-methylpentyl group can influence the rate of these reactions.
The amine moiety can also be a leaving group in certain reactions, although it is generally a poor one. Conversion to a better leaving group, such as a tosylate, can facilitate its displacement by other functional groups.
Furthermore, derivatives of this compound can undergo nucleophilic substitution. For example, the allyl group in (3-methylpentan-2-yl)(prop-2-en-1-yl)amine can react with nucleophiles like sodium azide (B81097) or thiols under basic conditions. smolecule.com
| Reactant | Nucleophile/Electrophile | Product Type |
| This compound | Alkyl Halide | Secondary/Tertiary Amine |
| (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine | Sodium Azide, Thiols | Substituted Amine |
Addition Reactions: Michael Additions and Conjugate Additions
The Michael addition, a type of conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com While enolates are classic Michael donors, amines like this compound can also act as nucleophiles in this reaction. The reaction involves the 1,4-addition of the amine to the α,β-unsaturated system.
The mechanism proceeds through the nucleophilic attack of the amine's lone pair on the β-carbon of the Michael acceptor. This forms a zwitterionic intermediate, which then tautomerizes to the more stable enol form, followed by protonation to yield the final adduct. The steric hindrance of this compound can play a role in the stereochemical outcome of the reaction.
Chiral amines are widely used as organocatalysts to induce stereoselectivity in Michael addition reactions. beilstein-journals.orgdergipark.org.tr Although specific studies focusing on this compound as a chiral catalyst are not prevalent, the principles of stereoselective Michael additions catalyzed by chiral primary and secondary amines are well-established.
The mechanism involves the formation of a chiral iminium ion or enamine intermediate from the reaction of the chiral amine catalyst with one of the reactants. rsc.org This intermediate then reacts with the other substrate, and the stereochemical information from the chiral amine is transferred to the product. The stereoselectivity arises from the facial discrimination of the prochiral intermediate, which is controlled by the steric and electronic properties of the chiral catalyst.
For example, a chiral primary amine can react with an α,β-unsaturated aldehyde to form a chiral iminium ion. The nucleophile then attacks the β-carbon of the iminium ion from the less sterically hindered face, leading to the formation of a stereochemically enriched product. beilstein-journals.orgrsc.org The efficiency and stereoselectivity of these reactions are influenced by factors such as the structure of the chiral amine, the solvent, and the reaction temperature. dergipark.org.tr
| Catalyst Type | Intermediate | Key Feature |
| Chiral Primary Amine | Chiral Iminium Ion | LUMO-lowering activation |
| Chiral Secondary Amine | Chiral Enamine | HOMO-raising activation |
Catalytic Cycles in Transition Metal-Mediated Transformations Involving Amine Substrates
Transition metal-catalyzed reactions are powerful tools for the synthesis and functionalization of amines. acs.org While specific catalytic cycles involving this compound are not extensively detailed in the provided context, general mechanisms for transition metal-mediated transformations of amines can be described.
One important class of reactions is the hydroamination of alkenes, where an amine is added across a carbon-carbon double bond. A plausible catalytic cycle for a copper-catalyzed hydroamination involves the formation of a copper-hydride species, which then undergoes insertion of the alkene. The resulting copper-alkyl intermediate reacts with the amine, followed by reductive elimination to afford the product and regenerate the active catalyst.
Another example is the dehydrogenation of amines to imines, which can be catalyzed by iron complexes. The catalytic cycle may involve the coordination of the amine to the iron center, followed by a rate-limiting hydride transfer from the α-carbon of the amine to the metal. acs.org Subsequent proton transfer would release the imine product and an iron-hydride species, which can be reoxidized to regenerate the active catalyst.
The design of ligands for the transition metal is crucial for the efficiency and selectivity of these catalytic cycles. For sterically hindered amines like this compound, the ligand environment must be carefully tuned to accommodate the bulky substrate while facilitating the desired bond-forming or bond-breaking steps. smolecule.com
Hydroamination and Hydroaminoalkylation Mechanisms
Hydroamination, the addition of an amine's N-H bond across a carbon-carbon multiple bond, and the related hydroaminoalkylation are fundamentally important, atom-economical reactions for synthesizing more complex amines. acs.orgwikipedia.org The direct, uncatalyzed addition is often thermodynamically unfavorable due to repulsion between the nitrogen lone pair and the electron-rich unsaturated bond. wikipedia.org Consequently, these transformations typically require metal catalysts. wikipedia.org
The generally accepted mechanism for transition-metal-catalyzed hydroamination involves several key steps:
Catalyst Activation : The amine substrate coordinates to the metal center, often displacing a pre-ligand. In many cases, this is followed by deprotonation to form a metal-amido complex, which is the active catalytic species. wikipedia.org
Alkene/Alkyne Insertion : The unsaturated substrate (alkene or alkyne) coordinates to the metal-amido complex and subsequently inserts into the metal-nitrogen bond. This step is often rate-determining and its regioselectivity (Markovnikov vs. anti-Markovnikov) is a key challenge, influenced by the catalyst, ligands, and substrate. acs.org
Protonolysis : The resulting metal-alkyl intermediate is protonated, typically by another molecule of the starting amine, to release the final product and regenerate the metal-amido catalyst, thus closing the catalytic cycle. wikipedia.org
For sterically hindered amines like this compound, these reactions are particularly challenging. acs.org The bulky alkyl group can impede both the initial coordination to the metal center and the subsequent insertion step. However, specialized catalytic systems have been developed to facilitate such transformations. For instance, the synthesis of structurally related hindered secondary amines, such as 3-methoxy-N-(2-methylpentan-3-yl)aniline, has been achieved through innovative methods like the hydroamination of olefins with nitroarenes, demonstrating that pathways exist for incorporating bulky alkylamines.
Alternative mechanistic pathways, such as those involving frustrated Lewis pairs (FLPs), have also been explored for hydroamination. These systems utilize a sterically encumbered Lewis acid and Lewis base that cannot form a classical adduct, allowing for the activation of small molecules like amines and alkynes to facilitate the addition reaction. scholaris.ca
Table 1: Overview of Catalytic Hydroamination Mechanisms
| Catalytic System | Key Mechanistic Features | Applicability to Hindered Amines | Reference |
|---|---|---|---|
| Late Transition Metals (Rh, Pd, Ir) | Formation of a metal-amido intermediate, followed by alkene insertion and protonolysis. Selectivity can be tuned by ligand choice. | Challenging due to steric hindrance, but achievable with tailored ligands and conditions. Can produce either Markovnikov or anti-Markovnikov products. | acs.org |
| Early Transition/Lanthanide Metals (Ti, Zr, Ln) | Mechanism proceeds via alkene insertion into a metal-amide (M-N) bond. | Generally effective for intramolecular reactions and less hindered substrates. | wikipedia.org |
| Frustrated Lewis Pairs (e.g., B(C₆F₅)₃/Amine) | Activation of the N-H bond and the unsaturated C-C bond across the FLP, enabling intermolecular addition. | A promising metal-free alternative that can overcome some limitations of transition metal catalysts. | scholaris.ca |
Ligand Exchange and Coordination Sphere Dynamics in Metal–Amine Complexes
When this compound acts as a ligand in a metal complex, the dynamics of the coordination sphere—the processes of ligands associating with and dissociating from the metal center—are of critical importance. Ligand substitution in metal complexes can proceed through various mechanisms, broadly classified as associative, dissociative, or interchange pathways. uvic.ca The specific pathway is influenced by the metal ion, its oxidation state, and the steric and electronic properties of both the entering and leaving ligands. uvic.ca
The sterically demanding nature of this compound significantly influences its coordination behavior. Research on rhodium complexes with structurally analogous ligands, such as (3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol), provides insight into these dynamics. semanticscholar.org In solution, the coordination of such amines to a metal center like rhodium(I) is not static. A dynamic equilibrium can exist between several species, including the desired catalytically active monomeric complex and less active or inactive multinuclear species. semanticscholar.org
For example, studies have shown that in the presence of halide ions (which may be present as impurities), rhodium(I) precursors can react with diphosphine ligands and an amine substrate to form a mixture of complexes. semanticscholar.org The amine ligand must compete with solvent molecules and counter-ions for a coordination site on the metal. This competition can lead to the formation of not only the desired active species but also stable, bridged dinuclear and trinuclear complexes that are catalytically inactive. semanticscholar.org The relative concentrations of these species are dictated by the reaction conditions and the binding affinities of the various components in the solution.
Table 2: Dynamic Species in a Rhodium(I) System with a Hindered Amine Ligand
| Complex Type | Description | Catalytic Activity | Observational Evidence | Reference |
|---|---|---|---|---|
| Monomeric Active Species | The target complex where the amine substrate is coordinated to the Rh(diphosphine) center. | Active | Inferred as the productive species in the catalytic cycle. | semanticscholar.org |
| Dinuclear Bridged Complex [Rh₂(diphosphine)₂(µ₂-Cl)₂] | Two rhodium centers bridged by two chloride ligands. | Inactive Precursor | Observed by ³¹P NMR spectroscopy as a minor species. | semanticscholar.org |
| Trinuclear Bridged Complex [Rh₃(diphosphine)₃(µ₃-Cl)₂]⁺ | A trinuclear cluster with bridging chlorides, formed in the presence of halide impurities. | Inactive | Identified as a significant species by ³¹P NMR spectroscopy, sequestering the catalyst. | semanticscholar.org |
Computational and Theoretical Studies of 3 Methylpentan 2 Amine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-methylpentan-2-amine, DFT calculations can illuminate its fundamental electronic properties, which are key determinants of its reactivity. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution and the energies of molecular orbitals.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, represents the ability of the molecule to donate electrons. In this compound, the HOMO is primarily localized on the nitrogen atom of the amine group due to its lone pair of electrons. The LUMO represents the ability of the molecule to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, such a map would show a region of high electron density (negative potential) around the nitrogen atom, confirming its role as a nucleophilic and basic center. Conversely, the hydrogen atom attached to the nitrogen and, to a lesser extent, other hydrogen atoms would exhibit a positive potential.
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. jchemrev.com For this compound, a typical reaction to model would be its nucleophilic attack on an electrophile, such as a carbonyl compound.
The process involves:
Reactant and Product Optimization: The geometries of the reactants (this compound and the electrophile) and the final products are optimized to find their lowest energy structures.
Transition State Search: A search algorithm is employed to locate the transition state (TS) on the reaction coordinate. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.
Frequency Analysis: A frequency calculation is performed on the located TS structure. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy (ΔG‡) of the reaction. A lower activation energy implies a faster reaction rate. By modeling various possible pathways, DFT can predict which reaction is kinetically favored. For instance, it could be used to determine the regioselectivity of the amine's reaction with an asymmetric electrophile.
This compound is a chiral molecule with two stereocenters (at carbons 2 and 3), which means it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each of these stereoisomers also has multiple conformational isomers due to rotation around its carbon-carbon single bonds.
DFT calculations are highly effective for determining the relative energies of these various isomers. uci.eduresearchgate.net The process involves systematically rotating the bonds to find all possible low-energy conformers (local minima on the potential energy surface) for each stereoisomer. The geometry of each conformer is then optimized, and its electronic energy is calculated. The relative energies indicate the stability of each conformation. The conformer with the lowest energy is the most stable and is referred to as the global minimum for that stereoisomer.
The energy differences between the most stable conformers of each stereoisomer can also be calculated. These energy differences, which arise from varying degrees of steric strain and other non-covalent interactions, determine the relative thermodynamic stability of the stereoisomers.
Illustrative Data Table: Predicted Relative Energies of this compound Stereoisomers Note: The following data is illustrative, representing typical output from DFT calculations, and is not from a published study on this specific molecule. Energies are relative to the most stable isomer.
| Stereoisomer | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |
| (2R,3S)-3-Methylpentan-2-amine | 0.00 | 45.1 |
| (2S,3R)-3-Methylpentan-2-amine | 0.00 | 45.1 |
| (2R,3R)-3-Methylpentan-2-amine | 0.55 | 4.9 |
| (2S,3S)-3-Methylpentan-2-amine | 0.55 | 4.9 |
This illustrative table shows that the (2R,3S) and (2S,3R) diastereomers (the anti pair) are predicted to be more stable than the (2R,3R) and (2S,3S) diastereomers (the syn pair), likely due to reduced steric hindrance. Using the calculated energy differences, the equilibrium population of each isomer can be predicted via the Boltzmann distribution equation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. ulisboa.pt Unlike DFT, which is often used for static systems or single reaction events, MD provides insights into the dynamic behavior of a system, such as a liquid or a solute in solution. researchgate.net
For this compound, an MD simulation would typically start with a box containing a large number of molecules, either in a pure state or mixed with a solvent like water. The interactions between molecules are governed by a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. mdpi.com
MD simulations can be used for:
Conformational Analysis: Over the course of a simulation, the molecule will explore various conformations. By tracking the dihedral angles over time, one can generate a population distribution of different conformers, which can be compared with the static energy predictions from DFT.
Intermolecular Interactions: MD is ideal for studying non-covalent interactions. For this compound, the most important of these is hydrogen bonding between the amine group of one molecule and the nitrogen of another, or with solvent molecules. The simulation can quantify the average number of hydrogen bonds, their lifetimes, and their geometry.
Bulk Properties: By simulating a large ensemble of molecules, MD can predict macroscopic properties such as density, viscosity, surface tension, and the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference molecule.
Computational Approaches to Chiral Recognition and Enantioselective Processes
Understanding how chiral molecules interact is fundamental to enantioselective catalysis and chromatography. Computational methods can model the process of chiral recognition, where a chiral molecule preferentially interacts with one enantiomer of another chiral compound. nih.govfrontiersin.org
For this compound, this could be modeled by simulating the interaction between its enantiomers ((2R,3S) vs. (2S,3R), for example) and a chiral selector, such as a chiral catalyst or a chiral stationary phase. acs.org The process involves:
Docking: The amine enantiomer (the ligand) is placed in the binding site of the larger chiral selector (the host or receptor). Multiple possible binding poses are generated.
Energy Calculation: For each pose, the interaction energy is calculated using methods like molecular mechanics or DFT. A more negative binding energy implies a more stable diastereomeric complex.
Analysis: If the calculated binding energy for one enantiomer is significantly lower than for the other, it predicts that the selector will bind preferentially to the more strongly interacting enantiomer. The difference in binding energies (ΔΔE) can be correlated with the degree of enantioselectivity observed experimentally. nih.gov
These computational approaches are crucial for designing new catalysts for asymmetric synthesis or for developing better methods for chiral separations. nih.govresearchgate.net
Theoretical Studies of σ-Alkane Complexes and Metal-Hydrocarbon Interactions
A σ-alkane complex is a type of organometallic species where a C-H bond of an alkane acts as a two-electron donor to a transition metal center without the C-H bond being fully broken. These complexes are often transient intermediates in C-H activation reactions.
Theoretical studies, primarily using DFT, are the main tool for investigating these weak interactions. Such a study on this compound would involve modeling the approach of a coordinatively unsaturated metal center (e.g., a rhodium or palladium complex) to the various C-H bonds of the molecule. The calculations would aim to:
Identify whether a stable or metastable complex can be formed.
Determine the geometry of the complex, including the M-H and M-C distances.
Calculate the binding energy of the interaction, which is typically very weak for alkanes.
Analyze the nature of the bonding through methods like Natural Bond Orbital (NBO) analysis to quantify the charge transfer from the σ(C-H) orbital to the metal.
While σ-alkane complexes are a significant area of fundamental research, specific theoretical studies focusing on the interaction between a metal center and the alkyl framework of this compound are not present in prominent scientific literature. Such studies are more commonly performed on simpler alkanes like methane (B114726) or ethane (B1197151) to establish fundamental principles.
Applications of 3 Methylpentan 2 Amine in Complex Chemical Synthesis
Role as a Chiral Building Block in Multistep Organic Synthesis
The intrinsic chirality of 3-methylpentan-2-amine makes it an important starting material or intermediate in the synthesis of more complex chiral molecules. smolecule.com Specific stereoisomers, such as the (2S,3R) and (2R,3S) forms, are particularly noted for their distinct reactivity and are employed to introduce stereochemical control in synthetic sequences.
This compound is a foundational unit for constructing advanced intermediates that are subsequently incorporated into larger, more complex molecular frameworks. smolecule.com Its amine functionality allows for a variety of chemical transformations, enabling its integration into diverse synthetic pathways. For instance, it can be a precursor for creating chiral amino alcohols, which are themselves pivotal intermediates in pharmaceutical synthesis. An example includes the synthesis of 2-amino-3-methylpentan-1-ol, a chiral amino alcohol that can serve as a building block for more elaborate molecules.
Another key application is in the preparation of chiral synthons for creating heterocyclic compounds. The amine group can be modified and used in cyclization reactions to form rings like piperidines and pyrrolidines, which are core structures in many biologically active compounds. For example, the synthesis of (2S,3R)-1-Chloro-3-methylpentan-2-amine provides a bifunctional intermediate where the amine can be protected while the chloro group undergoes nucleophilic substitution, leading to the assembly of more complex structures. smolecule.com
The synthesis of dihydropyrazines and triazolopyrazines from amino acid-derived precursors highlights the utility of chiral amines in creating complex heterocyclic systems. rsc.org Although not directly using this compound, this research exemplifies how chiral amines are converted through multi-step sequences involving protection, reduction, and cyclization to yield advanced intermediates. rsc.org
The reactivity of the amine group in this compound allows for extensive derivatization to produce novel chemical entities with unique properties. smolecule.com These derivatives are often explored for their potential biological activities or as specialized reagents in further synthetic transformations.
Common derivatization reactions include:
Reaction with Epoxides: Reacting this compound with epoxides, such as ethylene (B1197577) oxide, yields chiral amino alcohols. For instance, 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol is synthesized by the nucleophilic attack of the amine on the epoxide ring. This reaction can be optimized using flow chemistry for industrial-scale production.
Reaction with Aldehydes and Alcohols: Condensation with aldehydes or reaction with other alcohols can produce more complex amino alcohol structures. The synthesis of 2-[(3-Methylpentan-2-yl)amino]butan-1-ol from this compound and butanal is one such example. smolecule.com Similarly, reacting it with 2-methylpropan-1-ol can yield 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol (B13283219). smolecule.com
Acylation and Alkylation: The amine can be acylated or alkylated to form amides or more substituted amines, which can act as precursors for pharmaceuticals or agrochemicals.
These derivatization strategies significantly expand the molecular diversity achievable from a single chiral building block, providing access to a wide range of new compounds for screening and development.
| Starting Material | Reagent | Resulting Derivative | Application Area |
| This compound | Ethylene Oxide | 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol | Chemical Intermediate |
| This compound | Butanal | 2-[(3-Methylpentan-2-yl)amino]butan-1-ol smolecule.com | Building Block smolecule.com |
| This compound | 2-Methylpropan-1-ol | 2-Methyl-1-[(3-methylpentan-2-yl)amino]propan-2-ol smolecule.com | Precursor in Drug Synthesis smolecule.com |
| This compound | 2-Chloro-3-methylpentane | N-(3-methylpentan-2-yl)-3-methylpentan-2-amine | Organic Synthesis |
Utilization as a Chiral Auxiliary in Asymmetric Reactions
A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com While classic examples like Evans' oxazolidinones and Oppolzer's camphorsultam are well-known, chiral amines such as derivatives of this compound can also serve this purpose. numberanalytics.com
The principle involves attaching the chiral amine to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. numberanalytics.com For example, a chiral amine can be converted into an amide with a carboxylic acid. The steric and electronic properties of the chiral group then direct the approach of a reagent to the α-carbon, leading to the formation of one stereoisomer in preference to another. wikipedia.org
While specific documented use of this compound itself as a widely-adopted commercial auxiliary is not prominent in the search results, the principles of asymmetric synthesis using chiral amines are well-established. uwindsor.ca For instance, pseudoephedrine is used as a chiral auxiliary where its amide derivative is deprotonated to form an enolate, which then reacts diastereoselectively with electrophiles. wikipedia.org The stereocenter on the auxiliary, guided by its methyl and hydroxyl groups, dictates the facial selectivity of the reaction. wikipedia.org A similar strategy could be envisioned for amides derived from this compound.
Development of this compound as a Ligand in Catalysis
The amine functionality of this compound makes it an excellent candidate for development into a chiral ligand for asymmetric catalysis. By coordinating to a metal center, the chiral environment created by the ligand can influence the stereochemical outcome of a catalyzed reaction. acs.orgrsc.org
This compound serves as a scaffold for creating more complex chiral ligands. These ligands are often bidentate or polydentate to ensure stable coordination to the metal ion. rsc.org The synthesis typically involves modifying the amine to introduce additional coordinating groups.
Examples of ligand design based on chiral amines include:
Diamine Ligands: These are synthesized from chiral amines and are effective in a range of copper-catalyzed reactions, such as the Henry reaction, yielding products with high enantioselectivity. acs.org
Amino Alcohol Ligands: Chiral amino alcohols, which can be synthesized from this compound, are precursors to ligands used in asymmetric alkylation reactions. nih.gov
N,N'-Dioxide Ligands: While synthesized from amino acids, these ligands demonstrate the principle of using a chiral backbone to create a tetradentate ligand that can coordinate with various metal ions and catalyze reactions with high stereocontrol. rsc.org
The development of new ligands is a continuous effort in catalysis, aiming to improve reaction efficiency and enantioselectivity for synthesizing valuable chiral molecules. researchgate.net
The coordination chemistry of amines with transition metals is fundamental to their role in catalysis. libretexts.orguniba.sk Chiral amines and their derivatives form stable complexes with a variety of metals, including rhodium, zinc, copper, and cobalt. rsc.orgnih.govresearchgate.net The geometry and electronic properties of these complexes are crucial for their catalytic activity.
Copper and Zinc Complexes: Chiral diamine ligands form well-defined complexes with copper(II) and zinc(II). rsc.orgacs.org X-ray crystallography studies have shown that these metals can adopt geometries such as octahedral for Cu(II) and tetrahedral for Zn(II) when coordinated with diamine ligands. rsc.org These complexes have been studied for their ability to bind to phosphodiesters and cleave DNA. rsc.org The stereochemistry of the chiral ligand significantly influences the activity of the resulting complex. rsc.org
Rhodium Complexes: Rhodium complexes are highly significant in catalysis, particularly for hydrogenation and C-H activation. researchgate.netd-nb.info While direct crystallographic data for a this compound-rhodium complex was not found in the search results, research on related systems shows that rhodium(I) can coordinate with alkanes, which are typically poor ligands, when supported by phosphine (B1218219) ligands. whiterose.ac.uk Rhodium(III) forms stable complexes with amine-oxime ligands, demonstrating its affinity for nitrogen donors. acs.org
Cobalt Complexes: Cobalt can form coordination complexes with chiral amine-based ligands. nih.gov For example, Co(II) complexes with chiral N-(anthracen-9-yl)methyl-N,N-bis(2-picolyl)amine have been synthesized and characterized, showing a 1:1 metal-to-ligand stoichiometry. nih.gov
The study of these metal complexes, often using techniques like X-ray crystallography and various spectroscopies, provides insight into the structure-activity relationships that govern asymmetric catalysis. libretexts.orguci.edu
| Metal | Ligand Type | Complex Geometry/Features | Reference |
| Copper(II) | Diaminocyclohexane | Octahedral | rsc.org |
| Zinc(II) | Diaminocyclohexane | Tetrahedral | rsc.org |
| Rhodium(I) | Phosphine + Alkane | σ-alkane complex | whiterose.ac.uk |
| Cobalt(II) | Chiral bis(2-picolyl)amine derivative | 1:1 stoichiometry | nih.gov |
Applications in Metal-Catalyzed Enantioselective Transformations
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. Chiral amines, such as the stereoisomers of this compound, are pivotal in this field, often serving as chiral ligands or auxiliaries that guide the stereochemical outcome of a reaction.
Detailed research has demonstrated the potential of derivatives of this compound in achieving high levels of stereocontrol. A notable example is the direct asymmetric reductive amination (DARA) of 3-methylpentan-2-one. In a study utilizing a bifunctional Iridium-phosphate catalyst, the reaction with p-anisidine (B42471) yielded the corresponding chiral amine product with an impressive 96% enantiomeric excess (ee). mdpi.com This transformation highlights the cooperative action of a cationic Iridium complex and its chiral phosphate (B84403) counteranion, which is crucial for the high stereoselectivity observed. mdpi.com The reaction proceeds efficiently under hydrogenation conditions, presenting an eco-benign pathway to valuable chiral amines from readily available aliphatic ketones. mdpi.com
The inherent stereochemistry of this compound itself is a key determinant of its effectiveness in asymmetric catalysis. The different enantiomers, such as (2R,3S) and (2S,3R), exhibit distinct reactivity profiles. It has been suggested that due to steric factors, the (2R,3S) form may lead to a 20-30% higher enantiomeric excess in certain model reactions, for instance, Michael additions. This underscores the compound's potential as a tunable chiral ligand for various transition-metal catalyzed processes. The development of such catalytic systems often draws from foundational work in asymmetric hydrogenation, where chiral phosphine ligands were first used to achieve high enantioselectivity. smolecule.com
| Substrate | Amine | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 3-Methylpentan-2-one | p-Anisidine | Cationic Cp*Ir(III) complex with Chiral Phosphate Counteranion | 4-Methoxy-N-(3-methylpentan-2-yl)aniline | 82% | 96% |
Exploration in Material Science Applications
The functional amine group of this compound provides a reactive site for its incorporation into larger molecular structures, making it a candidate for applications in material science.
Incorporation into Polymer Systems as Crosslinking Agents
In polymer chemistry, crosslinking agents are crucial for creating three-dimensional network structures that impart desirable properties such as rigidity, thermal stability, and chemical resistance to the material. Amines are widely used as curing agents or hardeners for epoxy resins, one of the most important classes of thermosetting polymers. wiley-vch.de
The crosslinking mechanism involves the reaction of the active hydrogen atoms of the amine with the epoxy groups of the resin. wiley-vch.dethreebond.co.jp A primary amine, like this compound, possesses two active hydrogens on its nitrogen atom. Each of these can react with an epoxy ring, thereby forming two new covalent bonds. wiley-vch.de This functionality allows the amine to act as a bridge, linking different polymer chains together. For a three-dimensional network to form, the curing agent must have more than two active hydrogen atoms, a condition met by primary amines. threebond.co.jp
While direct studies on this compound as a crosslinking agent are not extensively published, the principles of epoxy chemistry and data on similar compounds, such as N-Methylpentan-2-amine, suggest its utility in this role for polymers and coatings. researchgate.netchembk.com The incorporation of this compound would create a crosslinked polymer network, with the amine's branched alkyl structure potentially influencing the final properties of the thermoset, such as its mechanical strength and flexibility.
| Property | Value/Description | Significance in Crosslinking |
|---|---|---|
| Functional Group | Primary Amine (-NH₂) | Provides two reactive hydrogen atoms for reaction with epoxy or other functional groups. wiley-vch.de |
| Molecular Structure | Branched Aliphatic Chain | The non-linear structure can influence chain packing and modify the mechanical properties of the final polymer network. |
| Reactivity | Acts as a nucleophile | Enables the opening of strained rings like epoxides to form stable covalent bonds. |
Investigation of Surface Modification and Interfacial Phenomena
The modification of surfaces to control properties like wetting, adhesion, and corrosion resistance is critical in many technologies. Amines can be used as surface modifiers due to their ability to adsorb onto various substrates and alter the surface chemistry. chembk.com The amine group can interact with surfaces through hydrogen bonding or by reacting with surface functional groups.
The potential for this compound in this area can be inferred from the behavior of similar aliphatic amines. chembk.com For instance, related compounds are considered for use as surfactants and surface modifiers. chembk.com The structure of this compound, featuring a polar amine head and a nonpolar hydrocarbon tail (a C6 branched alkyl group), is characteristic of a surfactant molecule. This amphiphilic nature would allow it to orient at interfaces, for example, between a metal substrate and a polymer coating, potentially acting as an adhesion promoter. Companies that supply fine chemicals often categorize aliphatic amines under materials for "Surface Chemistry," recognizing their utility in this domain. fluorochem.co.uk Further research could explore how the specific stereochemistry and branched structure of this compound influence its performance in modifying interfacial properties.
Future Directions and Emerging Research Avenues for 3 Methylpentan 2 Amine
Innovations in Sustainable Synthesis Methodologies for Amine Production
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, with a strong emphasis on the synthesis of amines from renewable resources. rsc.orgacs.org The development of sustainable methodologies for producing amines like 3-Methylpentan-2-amine is a key research focus, aiming to minimize environmental impact and improve efficiency. ijrpr.com A significant aspect of this is the principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, thereby reducing waste. primescholars.compnas.org
Current research efforts are geared towards replacing traditional, often wasteful, synthetic routes with greener alternatives. rsc.org For instance, reductive amination is a versatile method for amine synthesis, and innovations are focused on using environmentally benign reducing agents such as hydrogen gas or formic acid, and employing solvent-free or aqueous reaction conditions. jocpr.com The catalytic amination of alcohols derived from biomass is another promising route, offering a direct pathway to amines from renewable feedstocks. acs.org
To systematically evaluate the environmental footprint of these new synthetic pathways, green metrics toolkits, such as CHEM21, are being integrated into laboratory practices. rsc.org This allows researchers to assess the sustainability of different methods for producing amines like this compound.
Table 1: Comparison of Green Synthesis Strategies for Amines
| Strategy | Description | Key Advantages |
| Reductive Amination with Green Reagents | Utilizes reducing agents like H₂ or formic acid in place of metal hydrides. jocpr.com | Reduces toxic reagent use and waste generation. jocpr.com |
| Catalytic Amination of Biomass-Derived Oxygenates | Converts alcohols and other oxygenates from renewable sources into amines. acs.org | Utilizes renewable feedstocks, enhancing sustainability. acs.org |
| High Atom Economy Reactions | Designs synthetic pathways, like certain isomerizations or cycloadditions, where most atoms from the reactants are incorporated into the product. pnas.org | Minimizes the production of by-products and waste. pnas.orgrsc.org |
| Flow Chemistry | Employs continuous-flow systems for synthesis. | Enhances heat transfer, reduces reaction times, and improves safety and scalability. |
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Atom Economy
The synthesis of specific stereoisomers of chiral amines like this compound is crucial, as different enantiomers can exhibit distinct biological activities. mdpi.com Consequently, a major thrust of current research is the development of novel catalytic systems that offer high stereoselectivity and atom economy.
Transition metal catalysis has emerged as a powerful tool for constructing carbon-nitrogen bonds with high precision. ijrpr.com Catalysts based on iridium, ruthenium, and nickel have shown success in reductive amination reactions, enabling high levels of regio- and stereoselectivity. jocpr.com The "borrowing hydrogen" methodology, often using iridium catalysts, represents an atom-economical approach for amine synthesis. whiterose.ac.uk Furthermore, chiral aldehyde catalysis is being explored as a method to activate simple amines for asymmetric reactions, mimicking biological processes. frontiersin.org
The design of new chiral ligands and organocatalysts is central to advancing asymmetric catalysis. mdpi.com Research is also focused on encapsulating chiral catalysts within porous materials like zeolites or metal-organic frameworks to create heterogeneous catalysts that are easily separable and recyclable. mdpi.com The goal is to develop robust systems that can produce enantiomerically pure amines like the specific isomers of this compound, such as (2R,3R)-3-methylpentan-2-amine or (2R,3S)-3-methylpentan-2-amine, with minimal waste. nih.govbiosynth.com
Table 2: Emerging Catalytic Systems for Chiral Amine Synthesis
| Catalytic System | Description | Potential Advantages for this compound Synthesis |
| Transition Metal Catalysts (Ir, Ru, Ni) | Mediate reductive amination and cross-coupling reactions. jocpr.com | High efficiency, regioselectivity, and potential for stereocontrol. jocpr.com |
| Chiral Aldehyde Catalysis | Uses chiral aldehydes to promote asymmetric transformations of amines. frontiersin.org | Provides novel activation modes for stereoselective synthesis. frontiersin.org |
| Heterogenized Chiral Catalysts | Chiral amines or amides encapsulated in porous supports. mdpi.com | Enhanced stability, reusability, and ease of product purification. mdpi.com |
| Photoredox Catalysis | Uses visible light to enable novel radical-based bond formations. nih.gov | Access to new reaction pathways under mild conditions. nih.gov |
Advancements in Integrated Spectroscopic and Computational Characterization Techniques
As synthetic methods become more sophisticated, the need for advanced analytical techniques to characterize complex chiral molecules like this compound also grows. Future research will increasingly rely on the integration of powerful spectroscopic methods and computational modeling to elucidate molecular structures and reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of structural analysis. Recent advances in multinuclear NMR (e.g., ¹⁹F, ³¹P, ¹³C) and the development of new chiral derivatizing and solvating agents are enhancing its capability for chiral discrimination and the determination of enantiomeric purity. nih.govresearchgate.net For probing reaction dynamics, advanced techniques like time-resolved electron paramagnetic resonance (TREPR) are being employed to directly observe and characterize transient radical intermediates in catalytic cycles, providing crucial mechanistic insights. chinesechemsoc.org Other spectral methods, including UV-vis absorption and circular dichroism (CD) spectroscopy, offer rapid and sensitive means for determining the concentration and absolute configuration of chiral primary amines. rsc.orgrsc.org
Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful complementary tool. It can be used to predict molecular properties, validate experimental data, model interactions between catalysts and substrates, and elucidate reaction pathways. The synergy between these advanced spectroscopic and computational techniques is essential for accelerating the development of new synthetic methodologies.
Table 3: Advanced Characterization Techniques for Chiral Amines
| Technique | Application | Insights Gained |
| Multinuclear NMR Spectroscopy | Chiral discrimination and enantiomeric purity determination. nih.gov | Precise structural information and stereochemical assignment. nih.govresearchgate.net |
| Time-Resolved EPR (TREPR) | Observation of transient radical intermediates. chinesechemsoc.org | Mechanistic details of catalytic cycles. chinesechemsoc.org |
| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration. rsc.org | Information on the three-dimensional arrangement of atoms. rsc.org |
| Computational Modeling (e.g., DFT) | Prediction of properties and reaction mechanisms. | Validation of experimental findings and rational catalyst design. |
Development of Integrated Biocatalytic and Chemo-catalytic Approaches for Amine Synthesis
The integration of biocatalysis and chemocatalysis is a rapidly emerging field that harnesses the high selectivity of enzymes and the broad reaction scope of chemical catalysts. whiterose.ac.ukrsc.org This chemoenzymatic approach offers powerful new routes for the synthesis of chiral amines like this compound, overcoming limitations associated with using either catalytic system alone. researchgate.net
Enzymes such as transaminases, amine dehydrogenases, and imine reductases are highly effective for producing enantiopure amines under mild, aqueous conditions. nih.govrsc.org Protein engineering and directed evolution are being used to expand the substrate scope and enhance the stability and activity of these enzymes, making them suitable for industrial applications. nih.gov
Integrated cascade reactions, where multiple catalytic steps occur in a single pot, are a key focus of this research area. researchgate.net These cascades can involve combining an enzyme with a metal catalyst to perform, for example, a dynamic kinetic resolution, where an enzyme selectively modifies one enantiomer of a racemic mixture while a chemical catalyst racemizes the remaining enantiomer, theoretically allowing for a 100% yield of the desired chiral product. rsc.orgeuropa.eu The development of continuous flow reactors further facilitates the integration of these often-incompatible catalyst types by allowing for compartmentalization and solvent switching between steps. whiterose.ac.uk These integrated systems represent a frontier in sustainable chemical manufacturing, promising efficient and environmentally benign pathways to valuable chiral amines. europa.eu
Table 4: Examples of Integrated Catalytic Approaches
| Integrated Approach | Description | Key Enzymes/Catalysts |
| Dynamic Kinetic Resolution | Combines enantioselective enzymatic reaction with in-situ racemization of the substrate. rsc.orgeuropa.eu | Lipases, Transaminases; Metal racemization catalysts. rsc.orgresearchgate.net |
| Redox-Neutral Cascades | Couples an oxidation and a reduction step, often using "hydrogen borrowing" principles. rsc.org | Alcohol Dehydrogenases (ADHs), Amine Dehydrogenases (AmDHs), Iridium catalysts. whiterose.ac.ukrsc.org |
| One-Pot Chemoenzymatic Synthesis | A biocatalytic transformation is followed by a chemical reaction in the same vessel. researchgate.netresearchgate.net | Nitrile Hydratases, Copper catalysts; Oxidases, Photocatalysts. researchgate.net |
| Continuous Flow Systems | Physically separates incompatible biocatalytic and chemocatalytic steps in a continuous process. whiterose.ac.uk | Immobilized enzymes and heterogeneous chemocatalysts. whiterose.ac.ukeuropa.eu |
Q & A
Q. What are the common synthetic routes for preparing 3-Methylpentan-2-amine in laboratory settings?
- Methodological Answer : The synthesis typically involves alkylation of a primary amine with a halogenated precursor (e.g., 2-chloro-3-methylpentane) under controlled conditions. For example, a two-step process may include:
Alkylation : Reacting pentan-2-amine with a methyl-substituted alkyl halide in ethanol using palladium on carbon (Pd/C) as a catalyst at 60–80°C .
Reduction : Reducing intermediates (e.g., imines) with lithium aluminum hydride (LiAlH4) in methanol under an inert atmosphere to yield the final amine .
Optimization includes adjusting catalyst loading (e.g., 5–10% Pd/C) and reflux time (6–12 hours) to enhance yield (typically 60–85%) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR in deuterated chloroform (CDCl) to identify methyl groups (δ 1.0–1.5 ppm) and amine protons (δ 1.2–2.0 ppm). Coupling patterns confirm branching .
- GC-MS : Employ a polar capillary column (e.g., DB-5) with a temperature gradient (50°C to 250°C at 10°C/min) to assess purity and detect impurities (e.g., unreacted precursors) .
- FT-IR : Analyze N-H stretches (~3300 cm) and C-N vibrations (~1250 cm) to confirm functional groups .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb spills with sand or vermiculite, transfer to labeled containers, and dispose via hazardous waste protocols .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C vs. Raney Ni) to reduce side reactions. Pd/C often provides higher selectivity for secondary amines .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) with ethanol; ethanol minimizes byproduct formation due to its moderate polarity .
- Temperature Control : Maintain reflux temperatures below 80°C to prevent decomposition. Use jacketed reactors for consistent heating .
- Purification : Employ fractional distillation (bp ~120–130°C) or silica gel chromatography (eluent: hexane/ethyl acetate 4:1) to isolate the product .
Q. What analytical challenges arise in quantifying trace aliphatic amines like this compound, and how are they addressed?
- Methodological Answer :
- Matrix Interference : Use derivatization with dansyl chloride or acetylating agents to enhance detectability in GC-MS .
- Internal Standards : Add 3-Methyl-2-pentanone (50 µL in 100 mL water) to correct for instrument variability during GC analysis .
- Limit of Detection (LOD) : Validate methods via spike-recovery experiments (80–120% recovery acceptable) and calibration curves (R > 0.99) .
Q. How does the stereochemistry of this compound influence its reactivity and application in asymmetric synthesis?
- Methodological Answer :
- Chiral Centers : The (2R,3S) and (2S,3R) enantiomers exhibit distinct reactivity in asymmetric catalysis. Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers .
- Reactivity Studies : Compare enantiomers in model reactions (e.g., Michael additions). The (2R,3S) form may show 20–30% higher enantiomeric excess (ee) due to steric effects .
- Applications : Utilize the compound as a chiral ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) to synthesize enantiopure pharmaceuticals .
Q. What strategies are effective in resolving conflicting data regarding the physicochemical properties of this compound across different studies?
- Methodological Answer :
- Systematic Reviews : Conduct a PRISMA-guided literature review to identify methodological inconsistencies (e.g., solvent polarity in NMR studies) .
- Cross-Validation : Replicate key experiments (e.g., boiling point measurements) using calibrated equipment and report uncertainty intervals .
- Computational Modeling : Validate experimental data (e.g., pKa) with DFT calculations (B3LYP/6-31G* level) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
